

Cell-based assays for screening Neboglamine activity.

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Compound of Interest

Compound Name: Neboglamine

Cat. No.: B1678000

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Application Notes for Screening Neboglamine Activity

Introduction

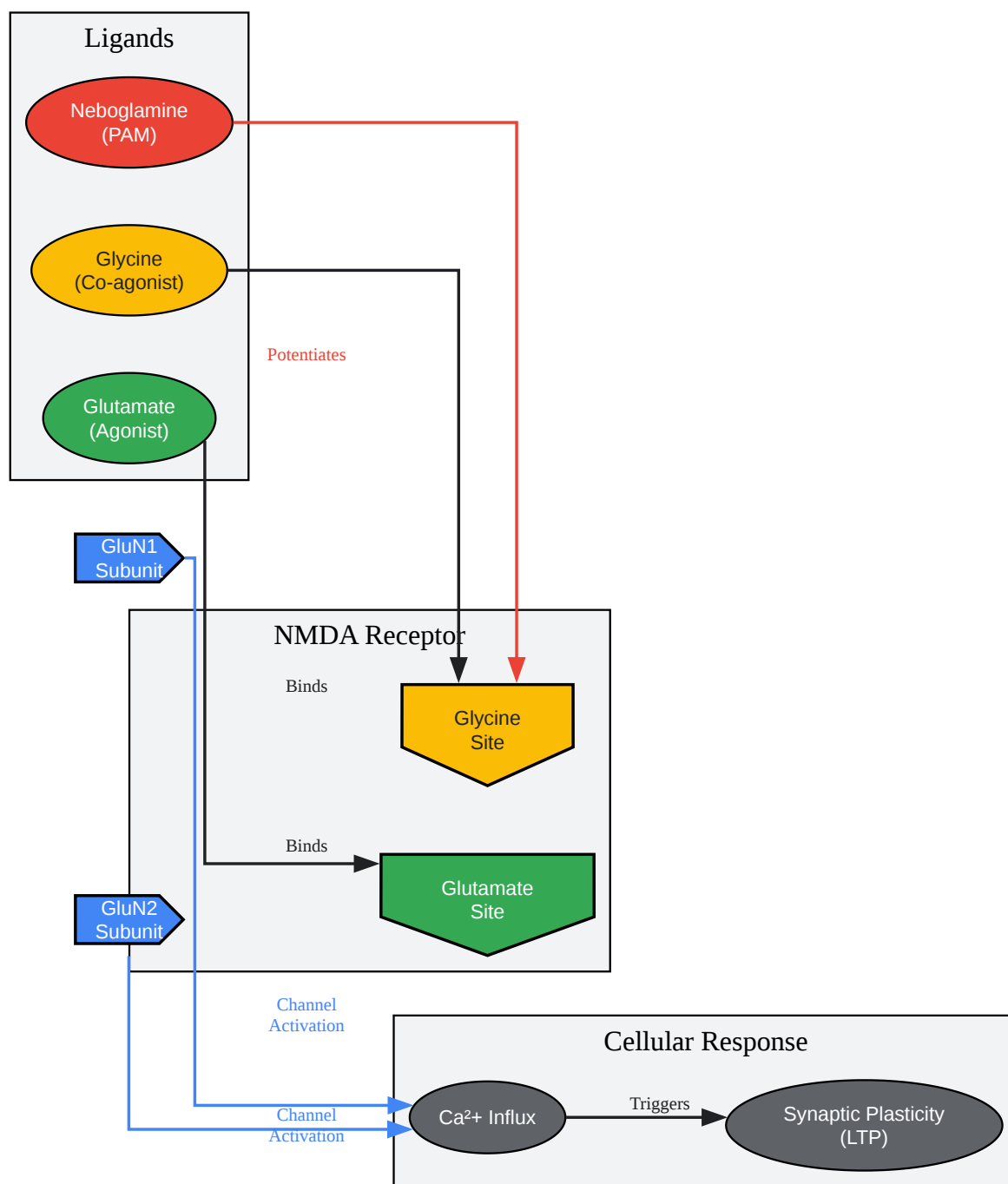
Neboglamine, formerly known as nebotinel, is a positive allosteric modulator (PAM) of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[3][4] Its dysfunction is implicated in various neurological and psychiatric disorders. **Neboglamine** enhances the NMDA receptor's response to its endogenous co-agonist, glycine, without directly activating the receptor itself.[5] This modulation presents a promising therapeutic strategy for conditions like schizophrenia and for cognitive enhancement.[2][6][7]

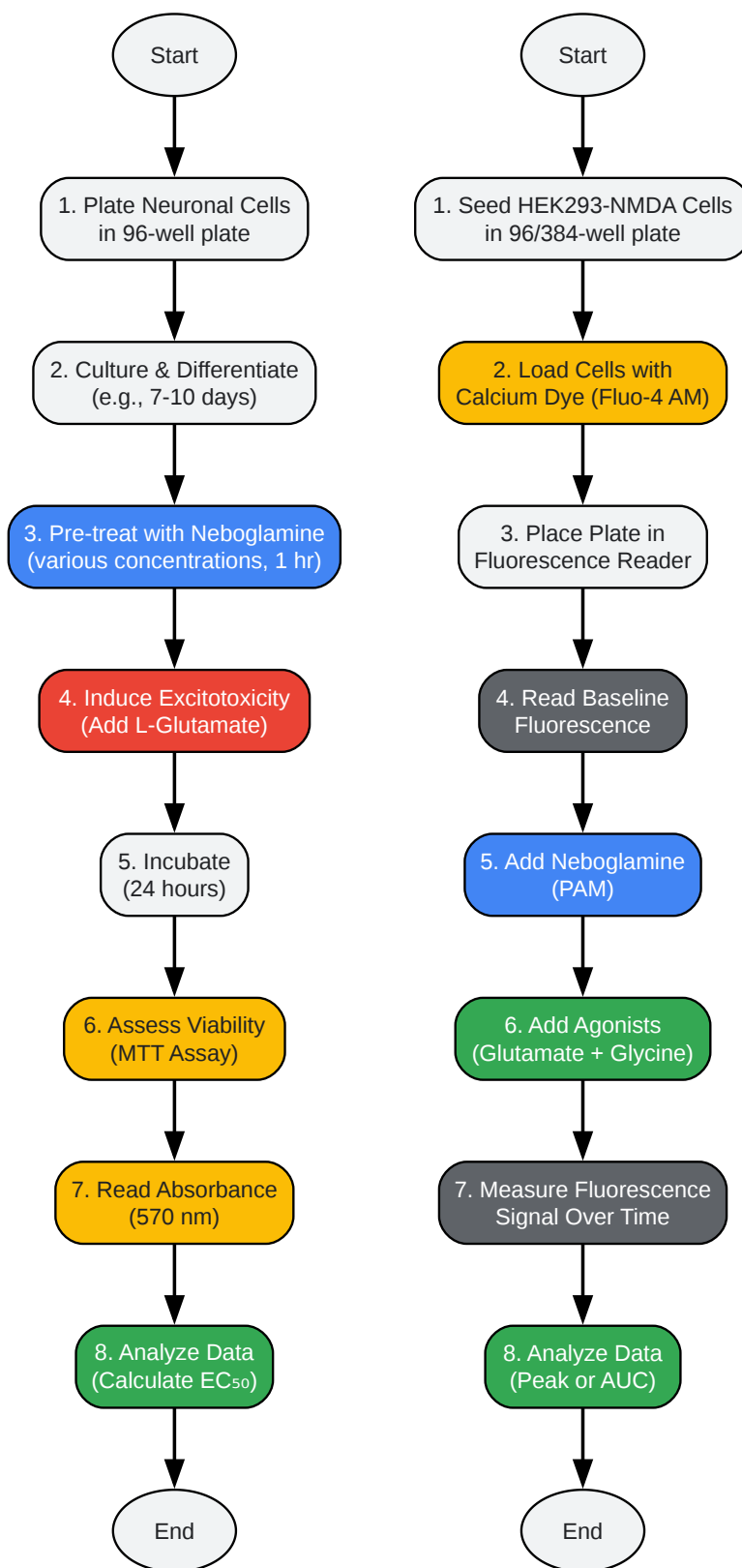
This document provides detailed protocols for two key cell-based assays designed to screen and characterize the activity of **Neboglamine**: a neuroprotection assay against glutamate-induced excitotoxicity and a calcium flux assay to measure NMDA receptor activation.

Mechanism of Action: Neboglamine as an NMDA Receptor PAM

The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) for its channel to open, allowing an influx of Ca^{2+} ions.[8] This process is fundamental for many forms of synaptic plasticity. **Neboglamine** acts as a PAM at the glycine-binding site

on the GluN1 subunit of the NMDA receptor. By binding to an allosteric site, it increases the receptor's affinity for glycine, thereby potentiating the receptor's activity in the presence of both glutamate and glycine.[1][5] This enhanced activation can help restore normal NMDA receptor function in pathological conditions where it is hypoactive.





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